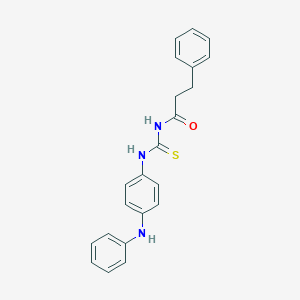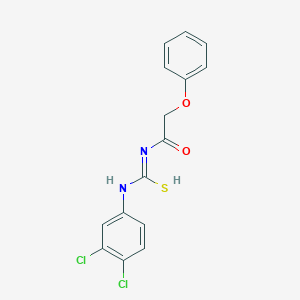![molecular formula C19H23N3O3S2 B320880 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C18H22N2O3S. This compound is known for its unique chemical structure, which includes a diethylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a methylbenzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(diethylsulfamoyl)aniline in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids or halogens under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide
- N-[4-(diethylsulfamoyl)phenyl]-4-(4-morpholinylmethyl)benzamide
Uniqueness
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H23N3O3S2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-22(5-2)27(24,25)17-12-10-16(11-13-17)20-19(26)21-18(23)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,26) |
InChI 键 |
XNMYWPWVGTXVEK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![2-({[(4-Chlorobenzoyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320802.png)
![N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B320804.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B320806.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320809.png)

![N-[(3-nitrophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320811.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320812.png)

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320820.png)
![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)
